3,3-Dimethylcyclohexan-1-amine
Description
3,3-Dimethylcyclohexan-1-amine (C₈H₁₇N) is a cyclohexane derivative featuring a primary amine group at position 1 and two methyl groups at position 3 of the cyclohexane ring. Its SMILES notation, CC1(CCCC(C1)N)C, and InChIKey DUMSDLPWUAVLJQ-UHFFFAOYSA-N , highlight the steric bulk introduced by the geminal dimethyl substituents. This structure confers unique physicochemical properties, such as increased ring rigidity and altered solubility compared to unsubstituted cyclohexylamines. The compound is utilized in organic synthesis and pharmaceutical intermediates, though specific applications are less documented in publicly available literature.
Properties
IUPAC Name |
3,3-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSDLPWUAVLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37694-43-2 | |
| Record name | 3,3-dimethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclohexan-1-amine typically involves the following steps:
Starting Material: The process begins with 3,3-Dimethylcyclohexanone.
Reductive Amination: The ketone is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides, aldehydes, or ketones.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted products.
Scientific Research Applications
3,3-Dimethylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of target molecules. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3,3-Dimethylcyclohexan-1-amine and related cyclohexylamine derivatives:
Physicochemical and Reactivity Comparisons
- Steric Effects : The geminal dimethyl groups in this compound introduce significant steric hindrance, reducing nucleophilicity at the amine group compared to 3-Methylcyclohexylamine . This property may limit its utility in reactions requiring rapid amine participation (e.g., Schiff base formation).
- Boiling Points and Solubility : While explicit data are unavailable, the hydrophobic methyl groups in this compound likely decrease water solubility relative to unsubstituted cyclohexylamine. Derivatives like N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine exhibit improved solubility in polar solvents due to the ethoxypropyl side chain .
- Conformational Rigidity: The 3,3-dimethyl substitution locks the cyclohexane ring into a chair conformation, minimizing ring-flipping dynamics. In contrast, cis-1,3-Diaminocyclohexane adopts a boat conformation to accommodate the cis-diamine structure, impacting its reactivity and interaction with chiral catalysts .
Biological Activity
3,3-Dimethylcyclohexan-1-amine is an organic compound that has garnered interest for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with two methyl groups at the 3-position and an amine group at the 1-position. Its molecular formula is , and it has a molecular weight of approximately 155.25 g/mol. The compound serves as an intermediate in organic synthesis and is used in the development of more complex molecules.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors, enzymes, and ion channels. The amine group can form hydrogen bonds with biomolecules, influencing their function and modulating cellular processes.
Key Mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission pathways.
- Enzyme Modulation : It can inhibit or activate specific enzymes, thereby altering metabolic pathways.
- Ion Channel Influence : The compound may affect ion channel activity, leading to changes in cellular excitability.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Recent studies have explored its antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Research has shown that certain concentrations can lead to cytotoxicity against HepG2 cells (a liver cancer cell line), suggesting its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Antimicrobial Evaluation : A study tested various derivatives of this compound against multiple pathogens. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) below 20 µM against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects on HepG2 cells. The findings revealed that certain analogs exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
Data Table of Biological Activities
| Activity | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) | IC50 Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 20 µM | N/A |
| Antimicrobial | Escherichia coli | < 20 µM | N/A |
| Cytotoxicity | HepG2 cells | N/A | Low µM range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
